N-((4-ethyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
N-((4-ethyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a thiophene ring, a triazole ring, and various functional groups such as hydroxyamino and carboxamide. These structural features make it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[[4-ethyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S2/c1-2-17-9(6-13-11(19)8-4-3-5-21-8)14-15-12(17)22-7-10(18)16-20/h3-5,20H,2,6-7H2,1H3,(H,13,19)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOPACKPBAQKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NO)CNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-ethyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.
Functional Group Modifications: The hydroxyamino and carboxamide groups can be introduced through subsequent reactions involving appropriate reagents such as hydroxylamine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the various reaction steps and purifications.
Chemical Reactions Analysis
Types of Reactions
N-((4-ethyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-((4-ethyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-((4-ethyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
N-((4-ethyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
Triazole Derivatives: Compounds with similar triazole rings but different functional groups.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Hydroxyamino Compounds: Compounds with hydroxyamino groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in other compounds.
List of Similar Compounds
- 4-ethyl-5-(2-hydroxyamino-2-oxoethyl)-1,2,4-triazole
- Thiophene-2-carboxamide derivatives
- Hydroxyamino-substituted triazoles
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-((4-ethyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring and thiophene derivatives. Key steps often involve the introduction of the hydroxyamino group and subsequent carboxamide formation. Detailed synthetic pathways can be found in specialized literature focusing on heterocyclic compounds.
Biological Activity
The biological activity of this compound has been evaluated in various studies, demonstrating a range of pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .
Cytotoxicity
In vitro studies assessing cytotoxicity on human cell lines (e.g., HaCat and Balb/c 3T3 cells) reveal that the compound has a promising safety profile with acceptable levels of cytotoxicity . The MTT assay results indicate that it does not induce significant cell death at therapeutic concentrations.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Molecular docking studies suggest that it interacts with key bacterial enzymes such as DNA gyrase and MurD . These interactions are crucial for its antibacterial activity, as they inhibit essential processes in bacterial replication and cell wall synthesis.
Data Table: Biological Activity Overview
| Activity | Target Organisms/Cells | MIC (µM) | Cytotoxicity (IC50 µM) |
|---|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa | 0.21 | >50 |
| Escherichia coli | 0.21 | >50 | |
| Cytotoxicity | HaCat cells | Not applicable | 45 |
| Balb/c 3T3 cells | Not applicable | 40 |
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Antibacterial Efficacy : A study published in MDPI demonstrated that derivatives similar to this compound showed potent antibacterial activity against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms .
- Cytotoxic Effects : In a separate investigation focused on cancer cell lines, the compound was evaluated for its ability to induce apoptosis in tumor cells. Results indicated a dose-dependent response where higher concentrations led to increased cell death .
- In Silico Studies : Computational analyses have been employed to predict the bioavailability and drug-likeness of the compound, revealing favorable pharmacokinetic properties that support its development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
